1-Tetradecyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

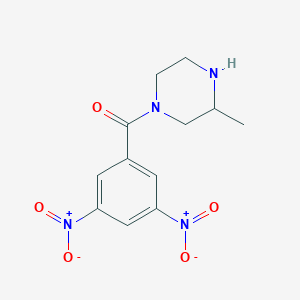

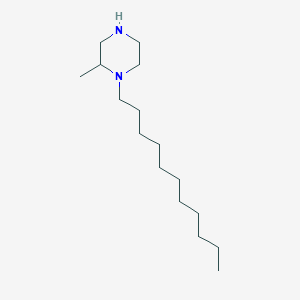

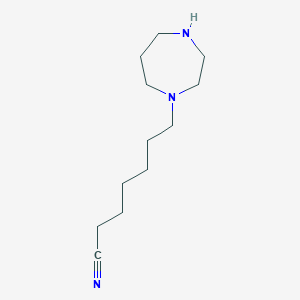

1-Tetradecyl-1,4-diazepane is a chemical compound with the molecular formula C19H40N2 . It is a derivative of 1,4-diazepine, a diazepine that is a core element in the structure of benzodiazepines and thienodiazepines .

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been a topic of active research. A modular synthetic approach has been described where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks can be converted into piperazines and related 1,4-diazepane scaffolds . Another approach involves the use of N-propargylamines, which are versatile building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of 1-Tetradecyl-1,4-diazepane consists of a seven-membered ring with two nitrogen atoms and a tetradecyl chain attached to one of the nitrogen atoms . The exact structure can be found in chemical databases .

Chemical Reactions Analysis

1,4-Diazepines, including 1-Tetradecyl-1,4-diazepane, have been studied for their reactivity and synthetic schemes . They are associated with a wide range of biological activities, which has led to active involvement in their synthesis, reactions, and biological evaluation .

Wissenschaftliche Forschungsanwendungen

Biocatalytic Access to 1,4-Diazepanes

An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .

Synthesis of Diverse Piperazine, 1,4-Diazepane and 1,5-Diazocane Scaffolds

A modular synthetic approach has been described where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks can be converted into piperazines and related 1,4-diazepane and 1,5-diazocane scaffolds . This approach allows for variation in ring size, substitution, and configuration of the resulting heterocyclic scaffolds .

Synthesis of 1,4-Oxazepane and 1,4-Diazepane Cores

The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has undergone significant growth in recent years . This method provides a new route to 1,4-diazepane derivatives .

Pharmaceutical Applications

Chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance . They are found in many drugs and bioactive molecules .

Synthesis of Natural Products

Chiral seven-membered nitrogen heterocycles, including 1,4-diazepanes, have attracted great attention due to their wide application in the synthesis of natural products .

Development of New Drugs

1,4-Diazepanes are used in the development of new drugs such as Ripasudil, a derivative of Fasudil which is a Rho-associated kinase inhibitor used for treatment of glaucoma and ocular hypertension .

Wirkmechanismus

Target of Action

1,4-diazepanes are known to be used in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s worth noting that 1,4-diazepanes can be synthesized from n-propargylamines , which are versatile building blocks in organic synthesis and can be transformed into many significant N-heterocycles .

Biochemical Pathways

1,4-diazepanes can be synthesized via imine reductase-catalyzed intramolecular asymmetric reductive amination , which suggests that they may interact with biochemical pathways involving these enzymes.

Pharmacokinetics

The enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes , which could potentially impact the bioavailability of these compounds.

Result of Action

1,4-diazepanes are known to be used in the synthesis of various pharmaceuticals , suggesting that they may have diverse molecular and cellular effects depending on the specific compound and biological target.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Tetradecyl-1,4-diazepane. For instance, plants have been shown to uptake and accumulate 1-tetradecyl-3-methylimidazolium, a similar compound . This suggests that environmental factors such as the presence of certain plant species could potentially influence the action of 1-Tetradecyl-1,4-diazepane.

Safety and Hazards

The safety data sheet for a related compound, tert-Butyl 1,4-diazepane-1-carboxylate, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . While this does not directly apply to 1-Tetradecyl-1,4-diazepane, it suggests that similar precautions may be necessary.

Zukünftige Richtungen

The synthesis of 1,4-diazepane derivatives from N-propargylamines has undergone significant growth in recent years, suggesting potential future directions in the synthesis of compounds like 1-Tetradecyl-1,4-diazepane . Additionally, the development of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds that target lead-like chemical space has been suggested as a major challenge for synthetic chemists .

Eigenschaften

IUPAC Name |

1-tetradecyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-21-18-14-15-20-16-19-21/h20H,2-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZGYGQHWCFDMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tetradecyl-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)

![3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344657.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)

![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)

![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)

![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)